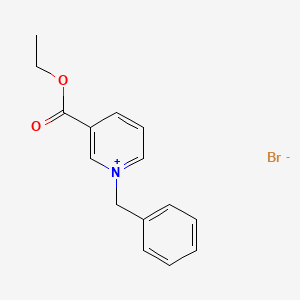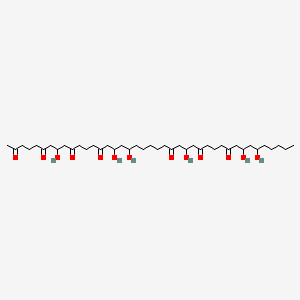
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a synthetic organic compound belonging to the pyrimidinecarboxamide family This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a methoxy group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the amino group with a diethylaminoethyl halide under basic conditions.
Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties. It may have potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group enhances its ability to penetrate cell membranes, while the methoxy group may influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide
- 2-Amino-N-[2-(3-carbamoyl-1-piperidinyl)ethyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Uniqueness
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is unique due to its specific combination of functional groups. The presence of the diethylaminoethyl group provides enhanced solubility and membrane permeability, while the methoxy group contributes to its chemical stability and reactivity. These features distinguish it from other similar compounds and make it a valuable tool in various scientific and industrial applications.
特性
| 72429-53-9 | |
分子式 |
C12H21N5O2 |
分子量 |
267.33 g/mol |
IUPAC名 |
2-amino-N-[2-(diethylamino)ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H21N5O2/c1-4-17(5-2)7-6-14-10(18)9-8-15-12(13)16-11(9)19-3/h8H,4-7H2,1-3H3,(H,14,18)(H2,13,15,16) |
InChIキー |
GZCYPUTWPAOFSE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CN=C(N=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









silane](/img/structure/B14454401.png)
